molecular formula C10H11BrN2O2 B15308735 4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine

4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine

Katalognummer: B15308735
Molekulargewicht: 271.11 g/mol
InChI-Schlüssel: URRLDFOUHKLQLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C10H11BrN2O2. This compound is characterized by the presence of a bromine atom, a nitro group, and an amine group attached to a tetrahydronaphthalene ring system. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the bromination of 5,6,7,8-tetrahydronaphthalen-1-amine followed by nitration. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The nitration step involves the use of nitric acid and sulfuric acid as reagents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to the presence of both bromine and nitro groups on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Eigenschaften

Molekularformel

C10H11BrN2O2

Molekulargewicht

271.11 g/mol

IUPAC-Name

4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrN2O2/c11-8-5-9(13(14)15)10(12)7-4-2-1-3-6(7)8/h5H,1-4,12H2

InChI-Schlüssel

URRLDFOUHKLQLS-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C(=CC(=C2C1)Br)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.